Ammiline

Descripción general

Descripción

Ammeline, also known as 4,6-diamino-2-hydroxy-1,3,5-triazine, is a triazine derivative. It is a hydrolysis product of melamine and is known for its weakly acidic properties. Ammeline is commonly found as a white powder and has a chemical formula of C3H5N5O .

Métodos De Preparación

Ammeline can be synthesized through the pyrolysis of urea or via a condensation reaction involving two moles of dicyandiamide and one mole of biuret . The reaction conditions typically involve high temperatures to facilitate the pyrolysis process. Industrially, ammeline is produced as an intermediate in the hydrolysis of melamine, which involves the gradual breakdown of melamine in the presence of water and heat .

Análisis De Reacciones Químicas

Hydrolysis of Melamine to Ammeline

Ammeline forms via enzymatic hydrolysis of melamine under mild aqueous conditions. A patented solid-to-solid biocatalytic process achieves up to 99% conversion using amidohydrolase superfamily enzymes (e.g., guanine deaminase) in an aqueous phase . Key features:

-

Reaction Mechanism : Melamine undergoes sequential deamination, with ammeline as the first intermediate.

-

Yield : Direct precipitation of ammeline simplifies recovery .

Table 1: Comparative Hydrolysis Pathways

Bacterial Deamination to Cyanuric Acid

Ammeline is metabolized by bacteria such as Escherichia coli and Pseudomonas putida via guanine deaminase, a promiscuous enzyme with dual substrate specificity :

-

Kinetics : Human and Bradyrhizobium japonicum guanine deaminases catalyze ammeline deamination at rates sufficient for bacterial growth (k<sub>cat</sub>/K<sub>M</sub> ≈ 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) .

-

Structural Basis : Molecular docking shows ammeline binds similarly to guanine in the enzyme’s active site, favoring C4-amino group hydrolysis .

-

Biological Impact : This pathway generates cyanuric acid, which complexes with melamine to cause nephrotoxicity in mammals .

Solubility Challenges in Reaction Studies

Ammeline’s low solubility in traditional solvents (e.g., acetonitrile, methanol) complicates extraction and analysis . Modified methods using diethylamine-based solvents improve recovery rates :

Table 2: Solubility and Analytical Parameters

| Compound | Solubility in DEA | Retention Time (min) |

|---|---|---|

| Ammeline | High | 11.6 |

| Cyanuric acid | Moderate | 9.4 |

| Melamine | Low | 12.3 |

Industrial and Environmental Implications

-

Flame Retardants : Ammeline’s thermal stability makes it a candidate for flame-retardant formulations, though commercial scale production remains limited .

-

Toxicity : Insoluble ammeline-cyanuric acid complexes contribute to renal tubular blockage, mirroring melamine toxicity mechanisms .

-

Bioremediation : Bacterial pathways involving ammeline deaminase offer potential for detoxifying melamine-contaminated environments .

Analytical Detection Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution quantifies ammeline in complex matrices like infant formula, achieving detection limits <0.01 mg/kg . Key transitions:

Ammeline’s reactivity bridges industrial synthesis and environmental metabolism, with its enzymatic transformations offering insights into both toxicity and biodegradation. Advances in biocatalysis and analytical methods continue to clarify its role in synthetic and biological systems .

Aplicaciones Científicas De Investigación

Introduction to Ammiline

This compound, a derivative of melamine, has garnered attention in various scientific fields due to its metabolic pathways, analytical detection methods, and potential applications in environmental science and biochemistry. This article explores the applications of this compound, focusing on its role in bacterial metabolism, analytical chemistry, and toxicology.

Bacterial Metabolism

This compound plays a significant role in the metabolism of melamine by certain bacteria. Research indicates that bacteria such as Escherichia coli and Pseudomonas putida can deaminate this compound to produce cyanuric acid through a series of enzymatic reactions. The key enzyme identified for this process is guanine deaminase, which demonstrates promiscuous activity allowing it to catalyze the deamination of this compound effectively .

Key Findings:

- Enzymatic Activity: Guanine deaminase from various sources exhibits significant ammeline deaminase activity, crucial for bacterial growth on ammeline as a nitrogen source.

- Genetic Evidence: Mutants lacking guanine deaminase show reduced ability to metabolize ammeline, confirming the enzyme's critical role .

Analytical Chemistry

This compound is analyzed alongside other melamine derivatives due to its relevance in food safety and environmental monitoring. Advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) have been developed for rapid detection of this compound in various matrices, including pet food and animal feed.

Analytical Techniques:

- UPLC-MS/MS: This method allows for the detection of this compound at parts per billion (ppb) levels, providing high sensitivity and specificity .

- Calibration Curves: Linear calibration curves for both melamine and ammeline enhance quantification accuracy during analyses .

Table 1: Comparison of Analytical Methods for this compound Detection

| Method | Sensitivity | Time Required | Application Area |

|---|---|---|---|

| UPLC-MS/MS | ppb | < 2 minutes | Pet food, animal feed |

| UPLC-PDA | ppm | < 2 minutes | Quality control |

Toxicology

The toxicological implications of this compound are closely tied to its parent compound, melamine. Studies have shown that exposure to melamine and its derivatives can lead to adverse health effects in mammals due to the formation of insoluble complexes in the kidneys.

Toxic Effects:

- Research demonstrates significant hematological changes in animals exposed to melamine and ammeline mixtures, indicating potential toxicity .

- Continuous monitoring of these compounds in food products is essential to mitigate health risks associated with their consumption.

Case Study 1: Bacterial Transformation of Melamine

A study focusing on the bacterial degradation of melamine highlighted the metabolic pathway involving this compound. The researchers successfully isolated guanine deaminase from E. coli, demonstrating its efficacy in converting ammeline into cyanuric acid under controlled laboratory conditions.

Case Study 2: Food Safety Analysis

In response to a pet food contamination incident linked to melamine, a comprehensive analysis was conducted using UPLC-MS/MS methods. This study underscored the importance of rapid detection techniques for monitoring food safety and ensuring compliance with regulatory standards.

Mecanismo De Acción

The mechanism of action of ammeline involves its interaction with various molecular targets and pathways. Ammeline can form hydrogen bonds with other molecules, influencing their structure and function. It can also undergo deamination reactions, leading to the formation of different products such as cyanuric acid . These interactions and reactions are crucial for its effects in various applications.

Comparación Con Compuestos Similares

Ammeline is similar to other triazine derivatives such as melamine, ammelide, and cyanuric acid. it is unique due to its specific structure and properties:

Cyanuric Acid: Cyanuric acid is a fully hydrolyzed product of melamine and has three carboxyl groups, making it more acidic than ammeline.

Ammeline’s unique properties, such as its amphoteric behavior and ability to form various salts, distinguish it from these similar compounds .

Actividad Biológica

Ammeline, a derivative of melamine, has garnered attention due to its biological activity, particularly in the context of bacterial metabolism and potential toxicity. This article reviews the biological activity of ammeline, focusing on its metabolic pathways, enzymatic interactions, and implications for health.

Overview of Ammeline

Ammeline (chemical formula: CHNO) is a nitrogen-containing compound that arises from the deamination of melamine. It is part of a series of compounds that also includes ammelide and cyanuric acid. The metabolism of these compounds is crucial for understanding their environmental impact and potential toxicity in humans and animals.

Metabolic Pathway

The metabolism of ammeline primarily occurs in bacteria, where it serves as an intermediate in the degradation of melamine. The pathway involves three consecutive deamination reactions leading to cyanuric acid. The key enzyme facilitating the deamination of ammeline is guanine deaminase, which exhibits promiscuous activity towards various nitrogenous substrates.

Enzymatic Activity

Guanine Deaminase Role:

- Guanine deaminase catalyzes the conversion of guanine to xanthine and has been shown to also effectively deaminate ammeline.

- Studies indicate that bacterial strains such as Escherichia coli and Pseudomonas putida utilize guanine deaminase to metabolize ammeline as a nitrogen source .

Enzyme Activity Measurements:

Table 1 summarizes the activity of guanine deaminases from different sources on ammeline:

| Source | Ammeline Deaminase Activity (nmol/min/mg) |

|---|---|

| Bradyrhizobium japonicum | 73 |

| Homo sapiens | 57 |

This data indicates that both bacterial and human guanine deaminases can effectively catalyze the deamination of ammeline, although bacterial enzymes demonstrate higher activity levels .

Toxicological Implications

The metabolism of ammeline is significant due to its potential toxic effects. Research has linked melamine and its derivatives, including ammeline, to health risks in humans and animals, particularly concerning kidney damage when ingested in high concentrations. The transformation of these compounds by gut microbiota may influence their bioavailability and toxicity.

Case Studies

-

Infant Formula Contamination:

A study conducted in Canada detected melamine and its derivatives, including ammeline, in infant formula samples. The mean concentration found was 0.03 mg/kg, raising concerns about dietary exposure to these toxic compounds . -

Pet Food Toxicity:

In another case involving tainted pet food, the presence of melamine, cyanuric acid, and related compounds was analyzed using advanced mass spectrometry techniques. The findings highlighted the need for stringent monitoring due to the potential for severe health impacts in animals .

Propiedades

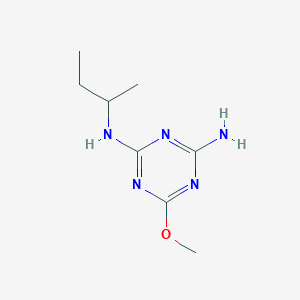

IUPAC Name |

2-N-butan-2-yl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-5(2)10-7-11-6(9)12-8(13-7)14-3/h5H,4H2,1-3H3,(H3,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNDQXLDYFURSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954746 | |

| Record name | N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-62-8 | |

| Record name | Ammiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(Butan-2-yl)-6-methoxy-1,3,5-triazine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77KXQ15M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.